Picibanil

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Benzylpenicillin sodium is synthesized through the fermentation of Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin. The isolated penicillin is then converted to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of benzylpenicillin sodium involves large-scale fermentation followed by downstream processing to extract and purify the antibiotic. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of penicillin. The purified penicillin is then crystallized and converted to its sodium salt form .

化学反応の分析

Types of Reactions: Benzylpenicillin sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Benzylpenicillin sodium can be hydrolyzed in the presence of water, leading to the formation of penicilloic acid.

Major Products Formed: The major products formed from these reactions include penicilloic acid and its derivatives, which are often less active or inactive compared to the parent compound .

科学的研究の応用

Treatment of Lymphatic Malformations

Clinical Efficacy

Picibanil has been utilized extensively for the sclerotherapy of lymphatic malformations, particularly macrocystic lymphangiomas. A systematic review identified that this compound is effective in inducing fibrosis and reducing the size of these lesions. A study involving 15 children reported complete lesion disappearance in 53.33% of cases, with significant reductions observed in others .

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood; however, it is believed to provoke a controlled inflammatory response that leads to fibrosis of the lymphatic vessels. This response results from cytokine release and immune cell activation, contributing to the therapeutic effects .

Administration Protocols

Typically, this compound is administered via intracystic injection under ultrasound guidance or direct visualization. Doses commonly used range from 0.1 to 0.2 mL per injection, with multiple sessions required depending on the lesion's response .

Case Studies Overview

Immunotherapeutic Applications

Cancer Treatment

this compound has shown promise as an immunotherapeutic agent in cancer treatment, particularly in enhancing dendritic cell-based therapies. Research indicates that this compound can stimulate cytokine production and activate various immune cells, including neutrophils and macrophages, which are crucial for anti-tumor immunity .

Clinical Trials

Ongoing clinical trials are investigating the use of this compound in combination with other therapies for cancer treatment. For instance, studies are exploring its efficacy when used alongside dendritic cell therapy to enhance patient responses against malignancies .

Safety Profile and Side Effects

The administration of this compound is generally well-tolerated, with most side effects being mild and transient. Commonly reported side effects include:

作用機序

ベンジルペニシリンナトリウムは、細菌の細胞壁合成を阻害することにより、抗菌作用を発揮します。細菌の細胞膜にあるペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最後のトランスペプチダーゼ反応を阻害します。 これにより、細胞壁が弱くなり、最終的に浸透圧によって細菌細胞が溶解します .

類似化合物:

アンプシリン: グラム陽性菌とグラム陰性菌の両方に効果的な広域スペクトルペニシリン.

アモキシシリン: アンプシリンに似ていますが、経口吸収が優れています.

ベンジルペニシリンナトリウムの独自性: ベンジルペニシリンナトリウムは、グラム陽性球菌に対する高い有効性と、感受性のある細菌が原因のいくつかの感染症に対する第一選択薬として使用されることから、独自性があります。 経口吸収が悪いことから、静脈内または筋肉内投与が必要になりますが、これは高い生物学的利用能と作用開始の迅速化を確保する上で有利となる可能性があります .

類似化合物との比較

Ampicillin: A broad-spectrum penicillin that is effective against both gram-positive and gram-negative bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption.

Methicillin: A penicillin derivative resistant to penicillinase, used to treat penicillin-resistant Staphylococcus aureus.

Uniqueness of Benzylpenicillin Sodium: Benzylpenicillin sodium is unique due to its high efficacy against gram-positive cocci and its use as a first-line treatment for several infections caused by susceptible bacteria. Its poor oral absorption necessitates intravenous or intramuscular administration, which can be advantageous in ensuring high bioavailability and rapid onset of action .

生物活性

Picibanil, also known as OK-432, is a streptococcal preparation that has been utilized primarily as an immunotherapeutic agent in various medical conditions, particularly in oncology and the treatment of lymphatic malformations. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical applications, and relevant case studies.

This compound exhibits potent biological response-modifying activities. It is believed to operate through several key mechanisms:

- Cytokine Induction : this compound stimulates the production of various cytokines such as IL-1, IL-2, TNF-α, and IFN-γ. These cytokines play crucial roles in modulating immune responses and enhancing anticancer immunity .

- Activation of Immune Cells : The compound activates various immune cells including neutrophils, macrophages, and lymphocytes, which are essential for its antitumor effects. This activation is mediated through the Toll-like receptor (TLR) 4-MD2 signaling pathway .

- Dendritic Cell Maturation : this compound has been shown to induce the maturation of dendritic cells both in vitro and in vivo, suggesting its potential as an adjuvant in dendritic cell-based immunotherapy .

Clinical Applications

This compound has been employed in several clinical settings:

1. Cancer Treatment

This compound was approved as an anticancer agent in Japan in 1975. Its application includes:

- Antitumor Effects : Clinical studies have demonstrated that local injections of this compound into tumor tissues can lead to significant antitumor responses. For instance, a study involving BALB/c mice with cancerous ascites showed increased recruitment and activation of immune cells following treatment with this compound .

2. Lymphatic Malformations

The use of this compound in sclerotherapy for lymphatic malformations has gained attention due to its efficacy and safety profile:

- Efficacy in Lymphangiomas : A systematic review indicated that approximately 86% of patients treated with this compound for predominantly macrocystic lymphangiomas experienced successful outcomes . Another study reported that over 90% of patients with plunging ranulas showed marked responses after sclerotherapy with this compound .

- Mechanism of Sclerotherapy : The sclerosing effect is attributed to a controlled inflammatory response that leads to fibrosis and collapse of lymphatic malformation walls. This process involves changes in the cellular composition from lymphocytes to neutrophils and increased expression of inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Summary of Clinical Outcomes with this compound

Case Studies

Case Study 1: Treatment of Lymphangioma

A retrospective analysis involved 30 patients diagnosed with lymphangioma treated with a series of four doses of this compound. The results indicated that 86% had a successful outcome defined by significant reduction in lesion size as measured by imaging techniques.

Case Study 2: Plunging Ranula Treatment

In a recent study, patients receiving this compound sclerotherapy for plunging ranulas showed over 92% marked improvement. The treatment was noted for its simplicity and low incidence of serious complications, reinforcing its role as a preferred therapeutic option .

特性

CAS番号 |

39325-01-4 |

|---|---|

分子式 |

C16H17N2O4S- |

分子量 |

333.4 g/mol |

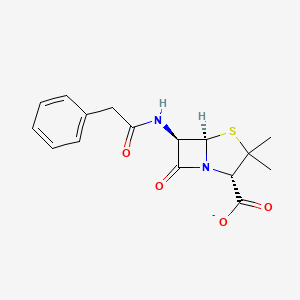

IUPAC名 |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |

InChIキー |

JGSARLDLIJGVTE-MBNYWOFBSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

Key on ui other cas no. |

39325-01-4 |

同義語 |

NSC B116209 NSC-B116209 NSCB116209 OK 432 OK-432 OK432 Picibanil Picibanyl Streptococcal OK 432 Streptococcal OK-432 Streptococcal OK432 Streptococcal Preparation OK 432 Streptococcal Preparation OK-432 Streptococcal Preparation OK432 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。